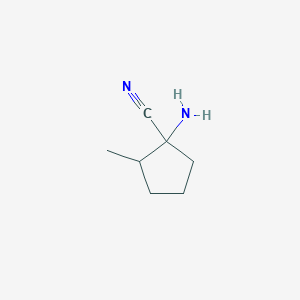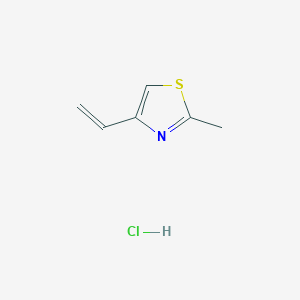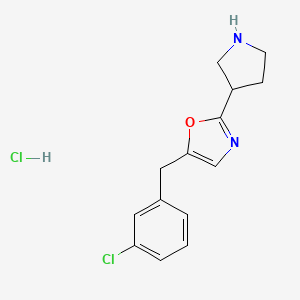
5-(3-Chlorobenzyl)-2-(pyrrolidin-3-yl)oxazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)oxazol es un compuesto químico que ha despertado interés en varios campos científicos debido a su estructura única y sus posibles aplicaciones. Este compuesto presenta un grupo clorobencilo unido a un anillo de oxazol, que a su vez está conectado a un grupo pirrolidinilo. La forma de clorhidrato aumenta su solubilidad en agua, lo que lo hace más adecuado para diversas aplicaciones experimentales e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)oxazol generalmente implica múltiples pasos:
Formación del anillo de oxazol: El anillo de oxazol se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado, como una α-halocetona y una amida.
Adición del grupo clorobencilo: El grupo clorobencilo se puede introducir a través de una reacción de sustitución nucleofílica, donde un haluro de clorobencilo reacciona con el anillo de oxazol.
Introducción del grupo pirrolidinilo: El grupo pirrolidinilo se puede unir a través de una reacción de aminación reductiva, donde un derivado de pirrolidina reacciona con el anillo de oxazol en presencia de un agente reductor.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción optimizadas (temperatura, presión, disolventes) y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo pirrolidinilo, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de oxazol o al grupo clorobencilo, lo que puede llevar a la formación de derivados reducidos.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan comúnmente agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden utilizar en reacciones de sustitución.
Productos principales
Oxidación: Derivados de N-óxido.
Reducción: Derivados de oxazol o clorobencilo reducidos.
Sustitución: Derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)oxazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en química medicinal.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)oxazol implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores o canales iónicos, modulando su actividad.
Vías implicadas: Puede influir en diversas vías bioquímicas, incluida la transducción de señales, la expresión génica y los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)tiazol: Estructura similar pero con un anillo de tiazol en lugar de un anillo de oxazol.
Clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)imidazol: Contiene un anillo de imidazol en lugar de un anillo de oxazol.
Singularidad
El clorhidrato de 5-(3-clorobencil)-2-(pirrolidin-3-il)oxazol es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su anillo de oxazol, en particular, proporciona características electrónicas y estéricas únicas que lo diferencian de compuestos similares.
Propiedades
Fórmula molecular |
C14H16Cl2N2O |
|---|---|
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
5-[(3-chlorophenyl)methyl]-2-pyrrolidin-3-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2O.ClH/c15-12-3-1-2-10(6-12)7-13-9-17-14(18-13)11-4-5-16-8-11;/h1-3,6,9,11,16H,4-5,7-8H2;1H |
Clave InChI |
GDTBAEAVFUAUMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
![6-Methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B12315533.png)
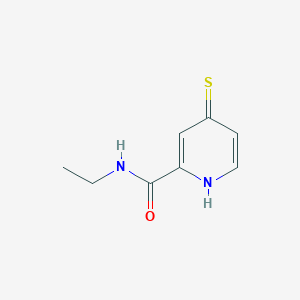
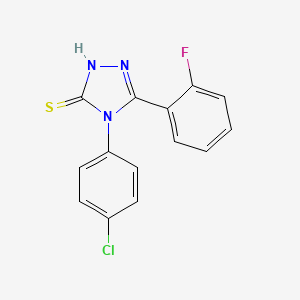
![tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate](/img/structure/B12315563.png)

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)
![(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)

![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-sulfanylidene-4,6-dihydro-1,2,4-triazin-5-one](/img/structure/B12315602.png)

